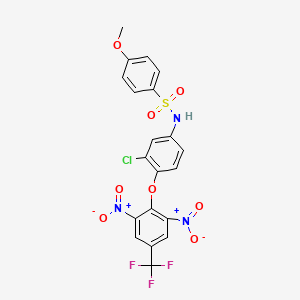

![molecular formula C8H7F3N2O2 B2485798 3-(三氟甲基)-1,4,5,6-四氢环戊[c]吡唑-5-甲酸 CAS No. 1495681-98-5](/img/structure/B2485798.png)

3-(三氟甲基)-1,4,5,6-四氢环戊[c]吡唑-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

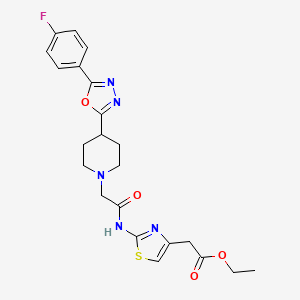

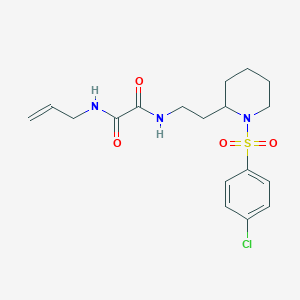

The compound “3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid” is a heterocyclic compound . It is a part of the pyrazole family, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of this compound involves several steps. The condensation reaction is carried out at 4045℃ for 5 h, with ethanol as the solvent. The molar ratio of sodium cyanoacetate to N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate is 1:2.5 . During acylation, TEA is used as an acid-capturer, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR and 13C NMR . The molecular weight of this compound is 136.08 .Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity . This phenomenon can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 136.08 . More specific properties such as melting point or boiling point are not available in the retrieved literature.科学研究应用

Organic Synthesis

- Application : Researchers have found intriguing applications of pyrazoles as both directing and transforming groups. Their presence in various small molecules contributes to diverse agricultural and pharmaceutical activities .

Anticancer Potential

- Application : This derivative induced cell death, prevented wound healing, and delayed the cell cycle’s G₀/G₁ phase. It likely activates apoptosis through DNA damage pathways .

安全和危害

未来方向

The future directions of this compound could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

作用机制

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .

Mode of Action

It is known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The synthesis of similar pyrazole derivatives has been studied .

Result of Action

It is known that pyrazole derivatives can exhibit a wide range of pharmacological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar pyrazole derivatives has been found to be influenced by temperature and solvent conditions . Moreover, safety precautions suggest avoiding dust inhalation and skin or eye contact .

属性

IUPAC Name |

3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-3(7(14)15)2-5(4)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOMAYFHMXUFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C(=NN2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)